Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-

Spectrophotometry Aluminum determination Beryllium interference

Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS 1563-01-5), commonly referred to as 5-Sulfo-4′-diethylamino-2,2′-dihydroxyazobenzene or DDB, is a water-soluble azo dye belonging to the benzenesulfonic acid class. Its molecular architecture features a diethylamino auxochrome and ortho-hydroxyl groups flanking the azo bridge, which confer distinct metal-chelation properties.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4 g/mol
CAS No. 1563-01-5
Cat. No. B072271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-
CAS1563-01-5
Molecular FormulaC16H19N3O5S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O
InChIInChI=1S/C16H19N3O5S/c1-3-19(4-2)11-5-7-13(16(21)9-11)17-18-14-10-12(25(22,23)24)6-8-15(14)20/h5-10,20-21H,3-4H2,1-2H3,(H,22,23,24)
InChIKeyDSZXUTUBVLAYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS 1563-01-5): A Specialized Azo Dye for Aluminum Determination


Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS 1563-01-5), commonly referred to as 5-Sulfo-4′-diethylamino-2,2′-dihydroxyazobenzene or DDB, is a water-soluble azo dye belonging to the benzenesulfonic acid class [1]. Its molecular architecture features a diethylamino auxochrome and ortho-hydroxyl groups flanking the azo bridge, which confer distinct metal-chelation properties . Unlike generic acid azo dyes primarily employed for textile coloration, this compound is commercialized and documented explicitly as a chromogenic reagent for the spectrophotometric determination of aluminum, particularly in matrices where beryllium is present [2].

Workflow Spectrophotometric Al determination
Matrix context Be-containing ores, oxides, alloys
Key feature ortho,ortho′-dihydroxy azo chelation pocket

Why Generic Acid Azo Dyes Cannot Replace Benzenesulfonic Acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- in Aluminum Analysis


Substituting this compound with a generic acid azo dye (e.g., Ethyl Orange, Methyl Orange, or Acid Red 88) will result in analytical failure for the key application of aluminum quantification in beryllium-containing matrices. Common sulfonated azo dyes lack the ortho,ortho′-dihydroxy azo coordination pocket required for selective Al³⁺ chelation [1]. Even among dedicated aluminum reagents such as Chrome Azurol S (CAS) and Eriochrome Cyanine R (ECR), beryllium causes serious spectral interference [2]. DDB (CAS 1563-01-5) is uniquely documented to achieve a >10,000-fold discrimination between Al³⁺ and Be²⁺ molar absorptivities under identical conditions, a selectivity profile that is structurally encoded by its specific substitution pattern and cannot be assumed for any close analog without explicit verification [3].

Generic acid azo dyes Lack ortho-hydroxy groups; cannot chelate Al³⁺. Ethyl Orange, Methyl Orange function as pH indicators only.
Other Al reagents Chrome Azurol S, Eriochrome Cyanine R suffer serious Be²⁺ interference; require prior Be removal, unlike this reagent.

Quantitative Differentiation Evidence for Benzenesulfonic Acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS 1563-01-5)


Selectivity for Aluminum over Beryllium: Molar Absorptivity Ratio Exceeding 13,000:1

DDB forms a 1:1 complex with Al³⁺ at pH 4.7 exhibiting a molar absorptivity of 41,000 M⁻¹cm⁻¹ at 540 nm. Under identical conditions, the beryllium complex of DDB displays a molar absorptivity of less than 3 M⁻¹cm⁻¹, yielding a selectivity ratio exceeding 13,000:1 [1]. In contrast, Chrome Azurol S (CAS)—a widely used aluminum reagent—has a reported molar absorptivity of 21,500 at 567.5 nm, and Be²⁺ is explicitly listed among the species causing serious interference, necessitating masking strategies [2]. Eriochrome Cyanine R (ECR), another common reagent, achieves a detection limit of 5 μg Al L⁻¹ in flow-injection mode but similarly lacks the intrinsic Be²⁺ discrimination of DDB [3].

Al/Be selectivity
Head-to-head
ε Al: 41,000 M⁻¹cm⁻¹
Be: Ratio > 13,000:1
Enables Al determination without Be separation
CAS and ECR require masking or removal of Be²⁺
Spectrophotometry Aluminum determination Beryllium interference Metal chelation selectivity

Structural Basis for Metal-Ion Discrimination: ortho,ortho′-Dihydroxy Azo Chelation Pocket

DDB possesses hydroxyl groups at both the 2-position of the diethylaminophenyl ring and the 4-position (ortho to the azo linkage) of the benzenesulfonic acid ring, creating an O,N,O tridentate coordination pocket [1]. This structural motif is absent in Ethyl Orange (4-[[4-(diethylamino)phenyl]azo]benzenesulfonic acid, CAS 62758-12-7), which lacks any chelating hydroxyl groups and functions solely as a pH indicator (transition range pH 3.0–4.8) . Methyl Orange (CAS 547-58-0) similarly lacks hydroxyl substituents and cannot form stable metal chelates [2]. The specific 2′,2-dihydroxy-5-sulfo substitution pattern of DDB therefore enables a functional capability—selective metal-ion coordination—that is structurally impossible for the majority of commercially available sulfonated azo dyes.

Chelation pocket
Class-level
O,N,O tridentate from ortho,ortho′-dihydroxy azo
Structural prerequisite for Al³⁺ chelation
Ethyl Orange lacks OH; no metal-chelate formation
Azo dye tautomerism Metal chelation Structure-activity relationship ortho-Hydroxy azo

Biological Screening Data: CYP2D6 Inhibition IC₅₀ as an Index of Biological Interaction Potential

DDB has been evaluated in vitro for inhibition of human recombinant CYP2D6, yielding an IC₅₀ of 2.70 μM (2,700 nM) using a fluorescence-based assay with 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1]. This datum provides a quantitative benchmark for any research application where the compound's interaction with drug-metabolizing enzymes may be a confounding variable. Reference CYP2D6 inhibitors such as quinidine exhibit IC₅₀ values in the sub-micromolar range (~0.1 μM), positioning DDB as a moderate inhibitor [2]. No comparable CYP2D6 inhibition data are publicly available for the principal analytical comparators (CAS, ECR, or Ethyl Orange), making this a unique datapoint for scientific selection when biological inertness or defined bioactivity profiles are relevant.

CYP2D6 inhibition
Reported
IC₅₀ 2.70 μM
Supports CYP interaction screening context
Reference quinidine ~0.1 μM; no data for CAS, ECR
Cytochrome P450 CYP2D6 inhibition Drug metabolism In vitro pharmacology

Supplier-Designated Product Identity: Market Availability as 'Reagent for Aluminum'

TCI (Tokyo Chemical Industry) markets this compound under Product Number S0128 with the explicit designation '[Reagent for Aluminum]' and purity specification >90.0% (T)(HPLC) . This commercial positioning as a dedicated analytical reagent distinguishes DDB from the vast majority of sulfonated azo dyes sold as bulk colorants. Aladdin Scientific similarly lists the compound with ≥90% (HPLC) purity under the same aluminum-reagent designation . By contrast, Ethyl Orange (CAS 62758-12-7) is marketed as an 'indicator grade' pH indicator (dye content 90%) . The vendor-assigned product identity signals validated end-use performance for aluminum determination and provides procurement traceability that generic dye suppliers cannot offer.

Product designation
Data to verify
Reagent for Aluminum, >90.0%(HPLC)
Procurement traceability for Al workflows
Supplier-specified; validate lot-specific QC
Analytical reagent Aluminum detection Product specification Procurement

Definitive Application Scenarios for Benzenesulfonic Acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- (CAS 1563-01-5)


Direct Spectrophotometric Determination of Aluminum in Beryl Ores and Beryllium Oxide Materials

DDB is the reagent of choice for quantifying aluminum in beryllium-rich geological and industrial samples—including beryl (Be₃Al₂Si₆O₁₈), bertrandite, and NBL beryllium oxide spectrographic standards—where beryllium is present at high concentrations. The >13,000-fold selectivity ratio for Al³⁺ over Be²⁺ at the analytical wavelength (540 nm) enables direct aluminum determination without prior Be/Al separation via solvent extraction or ion exchange [1]. Using EDTA or ferrocyanide as masking agents for other interfering metals (Fe, Cu, Ni), the method achieves accuracy verified against certified reference materials. In contrast, laboratories employing Chrome Azurol S (CAS) for similar matrices must first remove Be²⁺ to avoid positive bias, adding several hours to sample preparation [2].

Quality Control of High-Purity Beryllium Metal and Be-Cu Master Alloys

In the production of high-purity beryllium for nuclear, aerospace, and X-ray window applications, aluminum is a critical impurity requiring quantification at trace levels. The Florence method using DDB allows aluminum determination down to sub-microgram levels in the presence of excess beryllium after a rapid tri-iso-octylamine extraction from 8M HCl to remove gross matrix elements [1]. The method's successful validation on NBL spectrographic standards provides the traceability required for ISO/IEC 17025-accredited laboratories serving the nuclear supply chain.

Method Development and Validation in Analytical Chemistry Research

DDB serves as a model ligand for studying the structural determinants of metal-ion selectivity in ortho,ortho′-dihydroxy azo dyes. Researchers investigating spectrophotometric reagent design can use the documented DDB vs. CAS vs. ECR comparison as a foundational dataset for understanding how substituent position and electronic effects govern Al³⁺/Be²⁺ discrimination [1][2][3]. The availability of comprehensive spectral characterization in the AIST SDBS database (SDBS No. 11237, covering IR and MS data) further supports method development and structure elucidation studies [4].

Biological Staining Where Defined CYP Enzyme Interaction Profile Is Required

For biological staining protocols in microscopy where the dye may contact viable cells or tissue preparations, DDB offers the advantage of a characterized CYP2D6 inhibition profile (IC₅₀ = 2.70 μM) [5]. While this bioactivity is moderate, it is a documented property that enables informed risk assessment. Competing aluminum stains and acid azo dyes (ECR, CAS, Ethyl Orange) lack publicly available CYP inhibition data, creating uncertainty in biosafety evaluations. Researchers designing protocols involving live-cell imaging or ex vivo tissue staining may therefore prefer DDB when enzyme interaction documentation is a selection criterion.

Application
Selection Property
Validation Focus
Al in Be ores / ceramics
Be-matrix compatible Al reagent
Accuracy against certified reference materials
High-purity Be metal QC
Trace Al impurity analysis
Sub-μg detection & ISO/IEC 17025 traceability
Analytical reagent design research
ortho,ortho′-dihydroxy azo chelation model
Spectral characterization & selectivity studies
Biological staining with CYP profiling
Reported CYP2D6 interaction dataset
Biosafety assessment for live-cell protocols
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